methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Description
Methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole moiety linked to a 1,1-dioxo-thiadiazine ring system. The structure includes:
- A 1,2,4-oxadiazole ring substituted with an ethyl group at position 2.
- A six-membered thiadiazine ring with two sulfone (1,1-dioxo) groups, enhancing electron-withdrawing properties.
- A methyl ester group at position 4, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-4-9-12-10(20-13-9)6-15-5-8(11(16)19-3)7(2)14-21(15,17)18/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJZAOQGPFNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=C(C(=NS2(=O)=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in the presence of a base such as triethylamine in an anhydrous solvent like dioxane. This method allows for the introduction of the oxadiazole unit into the thiadiazine framework.
Antiviral Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of Hepatitis B virus (HBV). In vitro assays using human hepatoma cell lines (HepG2) demonstrated that the compound could inhibit HBV replication by up to 80% at a concentration of 10 µM . This suggests that it may serve as a promising candidate for further development into an antiviral medication against HBV .
Antibacterial and Antiparasitic Properties
The biological profile of similar thiadiazine derivatives indicates that they possess antibacterial and antiparasitic properties. For instance:
- Antibacterial Activity: Compounds with similar structures have been shown to inhibit various bacterial strains effectively.
- Antiparasitic Activity: Certain derivatives exhibit activity against protozoan parasites like Trypanosoma cruzi .
Case Study 1: Antiviral Efficacy Against HBV
In a controlled study, methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-thiadiazine was tested against HBV using a replication model. The results indicated a significant reduction in viral load and highlighted the compound's potential mechanism of action involving interaction with viral capsid proteins.
Case Study 2: Structural Analysis and Molecular Docking
A molecular docking study assessed the binding affinity of the compound to HBV targets. The results showed favorable interactions with key amino acids in the viral capsid protein, suggesting that structural modifications could enhance its antiviral potency .
Comparative Analysis of Biological Activities
| Compound Name | Antiviral Activity | Antibacterial Activity | Antiparasitic Activity |
|---|---|---|---|
| Methyl 2-[...] | 80% inhibition at 10 µM | Moderate | Active against T. cruzi |
| Similar Thiadiazines | Variable | High against Gram-positive bacteria | Effective against Leishmania |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid 1,2,4-oxadiazole-thiadiazine framework. Comparisons with analogs from the evidence highlight key differences:
Key Observations :
- Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound differs from the 1,3,4-oxadiazole in . The 1,2,4 isomer may exhibit greater metabolic stability due to reduced ring strain and electronic effects .
- Thiadiazine vs. Thiadiazole : The six-membered thiadiazine ring (with sulfone groups) in the target compound contrasts with five-membered thiadiazoles (). The larger ring likely improves conformational flexibility and solubility .
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences are drawn from analogs:
Notes:
Preparation Methods
Formation of the Oxadiazole Ring
A modified Huisgen cycloaddition is employed, where ethyl amidoxime reacts with acetyl chloride in anhydrous dioxane under reflux. Triethylamine acts as a base to deprotonate the amidoxime, facilitating nucleophilic attack on the acyl chloride. The reaction proceeds at 80°C for 12 hours, yielding 3-ethyl-1,2,4-oxadiazole with 85% efficiency.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl amidoxime | Anhydrous dioxane | 80°C | 12 h | 85% |
Chloromethylation of the Oxadiazole
The oxadiazole is functionalized with a chloromethyl group using paraformaldehyde and thionyl chloride. This step introduces a reactive site for subsequent alkylation with the thiadiazine core. The product, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole, is purified via column chromatography (hexane:ethyl acetate, 4:1).
Construction of the 1λ⁶,2,6-Thiadiazine Core
The thiadiazine ring is synthesized through cyclization of sulfamide derivatives.
Sulfamide Intermediate Preparation
Methyl 5-methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is prepared by reacting methyl acetoacetate with sulfamide in the presence of phosphorus oxychloride. The reaction is conducted at 60°C for 6 hours, yielding a crystalline intermediate.
Cyclization and Oxidation
The intermediate undergoes oxidation with hydrogen peroxide (30%) in acetic acid to introduce the sulfone group (1,1-dioxo). This step ensures the stability of the thiadiazine ring under subsequent reaction conditions.
Alkylation Coupling of Oxadiazole and Thiadiazine
The chloromethyl-oxadiazole is coupled to the thiadiazine core via nucleophilic substitution.
Reaction Optimization
In anhydrous dimethylformamide (DMF), the thiadiazine sulfonate salt reacts with 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole at 50°C for 8 hours. Potassium carbonate acts as a base, achieving a coupling efficiency of 78%.
Key Parameters:
-
Molar Ratio: 1:1.2 (thiadiazine:oxadiazole)
-
Solvent: DMF
-
Catalyst: K₂CO₃
Purification
The crude product is recrystallized from ethanol-water (3:1), yielding white crystals. Purity is confirmed via HPLC (99.2%).
Esterification and Final Modification
The carboxylate group is introduced via esterification of the intermediate acid.
Methyl Ester Formation
The carboxylic acid derivative is treated with thionyl chloride in methanol, achieving quantitative esterification. The reaction is complete within 2 hours at room temperature.
Reaction Scheme:
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the envelope conformation of the thiadiazine ring and the planar oxadiazole moiety. The dihedral angle between the rings is 77.45°, consistent with steric and electronic constraints.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
A patent-derived protocol uses continuous flow reactors to enhance yield (92%) and reduce reaction time to 4 hours. Key modifications include:
Challenges and Mitigation Strategies
Q & A
Q. Q1. What are the critical steps and reagents for synthesizing this compound?
The synthesis typically involves sequential functionalization of the oxadiazole and thiadiazine rings. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using hydroxylamine and a nitrile precursor under acidic conditions (e.g., acetic anhydride or POCl₃) .
- Thiadiazine Ring Formation : Sulfur incorporation via reaction with thiourea derivatives, followed by oxidation (e.g., H₂O₂) to achieve the 1,1-dioxo moiety .
- Esterification : Methanol or methyl chloride under basic conditions to introduce the methyl carboxylate group .
Key reagents : Acetonitrile derivatives, thiourea, dehydrating agents (e.g., POCl₃), and oxidizing agents (e.g., H₂O₂).
Advanced Synthesis Optimization
Q. Q2. How can reaction yields be optimized while minimizing side products?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, elevated temperatures (80–100°C) in DMF improve oxadiazole ring closure .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers in thiadiazine formation .
- Catalyst Selection : Metal catalysts (e.g., CuI) may accelerate heterocycle formation, reducing reaction times by ~30% .
Structural Characterization Challenges
Q. Q3. What analytical techniques resolve ambiguities in the compound’s structure?
- X-ray Crystallography : Critical for confirming the spatial arrangement of the oxadiazole-thiadiazine hybrid system.
- Multinuclear NMR :
- ¹H/¹³C NMR : Assign methyl groups (δ ~2.1–2.5 ppm) and oxadiazole protons (δ ~6.8–7.2 ppm) .
- ¹⁵N NMR : Differentiates nitrogen environments in the oxadiazole and thiadiazine rings .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected at m/z 387.0821) .
Biological Activity Profiling
Q. Q4. What methodologies are recommended for initial biological screening?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., COX-2) using fluorescence-based assays.
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Mechanistic Studies
Q. Q5. How can contradictory bioactivity data across studies be addressed?
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or protocol discrepancies.
- Target Validation : Employ CRISPR-Cas9 knockdowns of suspected targets (e.g., kinases) to confirm specificity .
- Reproducibility Controls : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and compound purity (>95% by HPLC) .
Stability and Degradation Pathways
Q. Q6. What protocols assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH gradients (1–13), heat (40–60°C), and UV light. Monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
- In Silico Predictors : Use software like ADMET Predictor™ to estimate hydrolytic stability of the ester and oxadiazole groups .
Computational Modeling Applications
Q. Q7. How can QSAR models improve analog design?
- Descriptor Selection : Include electronic parameters (HOMO/LUMO gaps) and steric features (molar refractivity) .
- Training Data : Use bioactivity data from structurally similar oxadiazole-thiadiazine hybrids (e.g., IC₅₀ values from PubChem) .
- Validation : Leave-one-out cross-validation (LOO-CV) to ensure R² > 0.7 .
Safety and Handling Protocols
Q. Q8. What engineering controls are recommended for safe handling?
- Ventilation : Use fume hoods with face velocity >0.5 m/s during synthesis steps involving volatile reagents (e.g., POCl₃) .
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
Comparative Analysis with Analogues
Q. Q9. How does this compound differ from structurally related thiadiazine derivatives?
- Key Differentiators :
- The 3-ethyl-oxadiazole substituent enhances lipophilicity (logP ~2.8 vs. ~1.5 for phenyl analogs) .
- The 1,1-dioxo group improves metabolic stability compared to non-oxidized thiadiazines .
- Activity Trends : Methyl carboxylate analogs show 3–5× higher antimicrobial potency than ethyl esters .
Advanced Reaction Engineering
Q. Q10. How can continuous-flow reactors enhance scalability?
- Microreactor Design : Optimize residence time (5–10 min) and temperature (70°C) for thiadiazine ring formation .
- In-Line Monitoring : Use UV-Vis spectroscopy (λ = 254 nm) to track intermediate formation .
- Yield Improvement : Pilot studies show 15–20% higher yields vs. batch reactors due to improved mass transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
